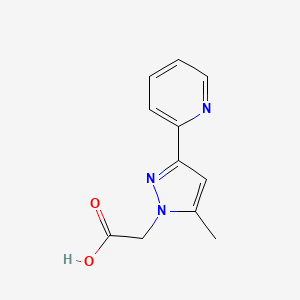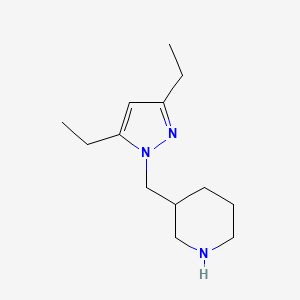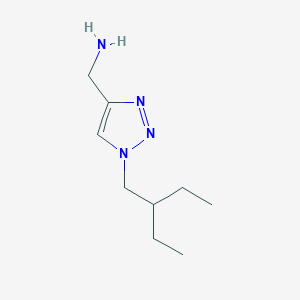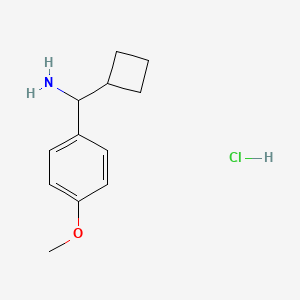
Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride, also known as CBMPMA hydrochloride, is an organic compound with a molecular formula of C11H17ClN2O. It is a derivative of cyclobutylmethanamine and is used in scientific research as an inhibitor of monoamine oxidase B (MAO-B). It has a wide range of applications in research, including neurochemical, neuropharmacological, and neurophysiological studies.
Applications De Recherche Scientifique
1. Analytical Profiling and Determination in Biological Matrices
Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride, due to its structural resemblance to psychoactive arylcyclohexylamines, is of interest in analytical toxicology. Studies involving similar compounds have developed and validated analytical methods for their determination in biological matrices like blood, urine, and vitreous humor, utilizing techniques such as liquid chromatography and mass spectrometry. Such research is crucial for understanding the pharmacokinetics and toxicology of these substances (De Paoli et al., 2013).
2. Biocatalytic Production for Drug Intermediates
Research has been conducted on molecules structurally related to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride for the biocatalytic production of enantiomerically pure compounds, which are vital for creating drug intermediates. For instance, Lactobacillus senmaizuke was used to synthesize (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for producing drug intermediates like antihistamines. The study's findings underscore the potential of biocatalytic processes in the efficient and enantioselective synthesis of drug intermediates, potentially applicable to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride and its derivatives (Kavi et al., 2021).
3. Corrosion Inhibition in Industrial Applications
Compounds with structural similarities to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride have been investigated for their corrosion inhibition properties, especially on mild steel in acidic mediums. Such studies are crucial for the development of effective corrosion inhibitors, which are essential for prolonging the life of industrial machinery and infrastructure. The research in this area focuses on understanding the mechanisms of adsorption and inhibition, which could be relevant for derivatives of Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride (Bentiss et al., 2009).
Propriétés
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCPQKSRCSQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




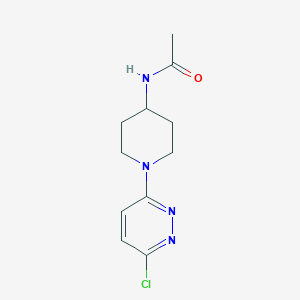
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)

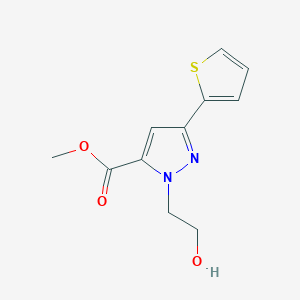
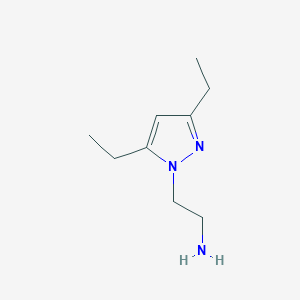


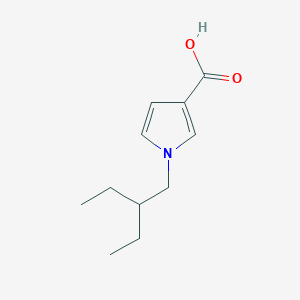
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)
